Thiohippuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiohippuric acid is an organic compound that belongs to the class of thioacids. It is structurally similar to hippuric acid but contains a sulfur atom in place of an oxygen atom. This compound is of interest in various fields of chemistry and biology due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiohippuric acid can be synthesized through the reaction of hippuric acid with thiol-containing reagents. One common method involves the reaction of hippuric acid with dimethylformamide in the presence of phosphorus oxychloride, resulting in the formation of this compound and its derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. The process may include the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Thiohippuric acid undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: this compound can undergo substitution reactions with various electrophiles to form substituted this compound derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, thiols, and substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Thiohippuric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various thio-compounds.
Biology: this compound is used in studies related to enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of thiohippuric acid involves its interaction with various molecular targets and pathways. It can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, this compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Hippuric Acid: Structurally similar but contains an oxygen atom instead of sulfur.
Thioglycolic Acid: Contains a thiol group and is used in similar applications.
Thioacetic Acid: Another thioacid with different reactivity and applications.
Uniqueness: Thiohippuric acid is unique due to its ability to form stable complexes with metal ions and its reactivity in various chemical reactions. Its sulfur-containing structure provides distinct properties compared to its oxygen-containing analogs, making it valuable in specific research and industrial applications .
Eigenschaften
CAS-Nummer |
6330-48-9 |
---|---|
Molekularformel |
C9H9NO2S |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
2-benzamidoethanethioic S-acid |
InChI |
InChI=1S/C9H9NO2S/c11-8(13)6-10-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)(H,11,13) |
InChI-Schlüssel |
DNGNKJUEEPHJFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.